1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
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Overview
Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzo[dioxin] and pyrido[pyrimidin] frameworks, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[dioxin] and pyrido[pyrimidin] intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include:
Benzo[dioxin] precursor: Prepared through the reaction of catechol with formaldehyde under acidic conditions.
Pyrido[pyrimidin] precursor: Synthesized via the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base.
The final coupling reaction involves the use of a urea derivative to link the two intermediates, forming the desired compound under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Lacks the methyl group on the pyrido[pyrimidin] ring.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
The presence of both the benzo[dioxin] and pyrido[pyrimidin] frameworks in 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11-16(17(23)22-7-3-2-4-15(22)19-11)21-18(24)20-12-5-6-13-14(10-12)26-9-8-25-13/h2-7,10H,8-9H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIQSQWKYTZINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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